Fluclotizolam

Vue d'ensemble

Description

Le fluclotizolam est un dérivé de la thiénotriazolodiazépine qui a été synthétisé pour la première fois en 1979. Il est classé comme une nouvelle benzodiazépine, ce qui signifie qu'il s'agit d'un dépresseur du système nerveux central. Bien qu'il n'ait jamais été commercialisé, il a été vendu comme une drogue de synthèse et a été identifié de manière définitive pour la première fois en 2017 .

Méthodes De Préparation

La synthèse du fluclotizolam remonte aux années 1970. La voie de synthèse implique la formation de la structure centrale de la thiénotriazolodiazépine. Les détails spécifiques sur les conditions de réaction et les méthodes de production industrielle ne sont pas largement disponibles dans le domaine public. On sait que la synthèse implique plusieurs étapes, y compris la formation de composés intermédiaires qui sont ensuite cyclisés pour former le produit final .

Analyse Des Réactions Chimiques

Core Chemical Reactions

Fluclotizolam undergoes three primary reaction types, consistent with its benzodiazepine backbone and substituents:

Oxidation

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or cytochrome P450 enzymes (CYP3A4/5) in biological systems .

-

Products : Oxidized derivatives include hydroxylated metabolites (e.g., 3-hydroxy-fluclotizolam) and N-oxide intermediates .

-

Conditions : Occurs under acidic or enzymatic conditions, with oxidation at the diazepine ring or methyl substituent.

Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Products : Reduced forms include dihydrothis compound, characterized by saturation of the diazepine ring.

-

Applications : Used in forensic analysis to identify degradation products in biological samples .

Substitution

-

Reagents : Nucleophiles (e.g., amines, thiols) under basic conditions.

-

Products : Chlorine substituent at position 2 is replaced, yielding analogs like deschloro-fluclotizolam .

-

Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing fluorine and triazole groups.

Metabolic Pathways

This compound is extensively metabolized in hepatic systems, with key pathways identified:

| Phase | Reaction Type | Enzymes Involved | Major Metabolites |

|---|---|---|---|

| I | Hydroxylation | CYP3A4, CYP3A5 | 3-Hydroxy-fluclotizolam |

| I | N-Demethylation | CYP3A4 | Northis compound |

| II | Glucuronidation | UGT1A4, UGT2B7 | Glucuronide conjugates |

-

Key Findings :

Binding Affinity and Pharmacological Relevance

QSAR modeling predicts this compound’s GABA<sub>A</sub> receptor binding affinity exceeds traditional benzodiazepines:

| Compound | Binding Affinity (log 1/c) |

|---|---|

| This compound | 9.16 |

| Flualprazolam | 9.00 |

| Etizolam | 7.89 |

Synthetic and Degradation Chemistry

-

Synthesis : Developed in 1979 via multistep cyclization of thienotriazole intermediates, though exact protocols remain proprietary .

-

Stability : Degrades under UV light or alkaline conditions, forming chlorofluorophenyl byproducts .

Analytical Detection Methods

Applications De Recherche Scientifique

Pharmacological Properties

Fluclotizolam acts primarily as a positive allosteric modulator at the GABA_A receptor, enhancing the inhibitory effects of GABA. This mechanism leads to various physiological effects including:

- Anxiolytic : Reduces anxiety levels.

- Sedative : Induces sleepiness and relaxation.

- Muscle Relaxant : Alleviates muscle tension.

- Anticonvulsant : Prevents seizures.

The compound's binding affinity to GABA receptors is crucial in determining its potency and efficacy. Recent studies have shown that this compound possesses a blood-to-plasma ratio comparable to other potent benzodiazepines, indicating significant bioavailability and potential for accumulation in the body .

Binding Affinity and Pharmacodynamics

Research utilizing quantitative structure–activity relationship (QSAR) modeling has predicted that this compound exhibits high binding affinity to the GABA_A receptor. This predictive modeling is essential for understanding the pharmacodynamics of designer benzodiazepines and assessing their potential risks .

Toxicology and Public Health Risks

This compound has been implicated in various adverse events, particularly in forensic toxicology. Its detection in clinical settings often correlates with severe side effects such as respiratory depression and coma. A comprehensive review highlighted that designer benzodiazepines, including this compound, are increasingly associated with public health risks due to their illicit use .

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. Studies indicate that certain benzodiazepines have shown efficacy against cancer cell lines, although more research is needed to establish this compound's specific mechanisms and effectiveness in this area .

Data Table: Summary of Research Findings on this compound

Mécanisme D'action

Fluclotizolam exerts its effects by binding to the GABA_A receptor, a major inhibitory neurotransmitter receptor in the brain. By binding to this receptor, this compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines .

Comparaison Avec Des Composés Similaires

Le fluclotizolam est structurellement similaire à d'autres thiénotriazolodiazépines telles que l'étizolam, le flualprazolam et le flubromazolam. Comparé à ces composés, le this compound est réputé être 2 à 3 fois plus puissant que l'étizolam . Les caractéristiques structurales uniques du this compound, telles que la présence d'un groupe fluorophényle, contribuent à son profil pharmacologique distinct.

Composés similaires

- Étizolam

- Flualprazolam

- Flubromazolam

- Clotizolam

- Deschloroclotizolam

Activité Biologique

Fluclotizolam is a novel psychoactive substance belonging to the class of designer benzodiazepines. It has garnered attention for its pharmacological properties and potential risks associated with its use. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, binding affinities, case studies, and relevant research findings.

This compound acts primarily as a positive allosteric modulator at the GABA receptor. Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased neuronal inhibition. This results in various physiological effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The binding affinity of this compound to GABA receptors is a critical factor in determining its potency and efficacy.

Binding Affinity

Recent studies have utilized quantitative structure–activity relationship (QSAR) modeling to predict the binding affinities of this compound and other designer benzodiazepines. The predicted binding affinities for this compound are notably high compared to traditional benzodiazepines, indicating a potential for increased potency and risk for adverse effects.

| Compound | Predicted Binding Affinity (log 1/c) |

|---|---|

| This compound | 9.16 |

| Diclazepam | 8.45 |

| Etizolam | 7.89 |

| Flualprazolam | 9.00 |

Case Study 1: Acute Toxicity

In a reported case from Poland, a 27-year-old male was found comatose with confirmed this compound presence in toxicological analysis. The patient exhibited severe central nervous system depression, requiring intensive care management. Following administration of flumazenil, an antagonist for benzodiazepines, the patient showed improvement but remained hospitalized for an extended period due to complications related to brain hypoxia and respiratory failure .

Case Study 2: Polydrug Involvement

Another case from Sweden highlighted the prevalence of this compound in polydrug intoxication scenarios. In this instance, multiple patients presented with symptoms such as drowsiness and disorientation after using this compound alongside other substances. The presence of this compound was confirmed in urine tests, emphasizing its role in exacerbating the toxicity associated with other central nervous system depressants .

Research Findings

Research has indicated that this compound's blood-to-plasma ratio is comparable to other potent benzodiazepines, suggesting significant bioavailability and potential for accumulation in the body. Studies have shown that designer benzodiazepines like this compound are increasingly detected in clinical settings, often associated with severe adverse effects including respiratory depression and coma .

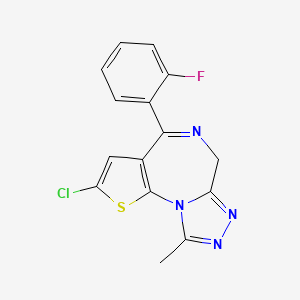

Propriétés

IUPAC Name |

4-chloro-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYRCUZZLRLMHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336484 | |

| Record name | Fluclotizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54123-15-8 | |

| Record name | Fluclotizolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054123158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluclotizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCLOTIZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z9Y7GEG8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.